METHYL 3-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-METHYLBENZOATE
Overview
Description
Methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)-4-methylbenzoate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a chromene core with a chloro substituent and an amido linkage to a methylbenzoate moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)-4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amidation: The amido linkage is formed by reacting the chlorinated chromene with an appropriate amine derivative.
Esterification: The final step involves esterification of the amido-chromene intermediate with methylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized chromene derivatives
Reduction: Reduced chromene alcohols
Substitution: Substituted chromene derivatives with various functional groups
Scientific Research Applications
Methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)-4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzoate
- Methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)benzoate
- Methyl 4-(6-chloro-2-oxo-2H-chromene-3-amido)benzoate
Uniqueness
Methyl 3-(6-chloro-2-oxo-2H-chromene-3-amido)-4-methylbenzoate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzoate moiety and the chloro substituent on the chromene core can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 3-[(6-chloro-2-oxochromene-3-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-10-3-4-11(18(23)25-2)9-15(10)21-17(22)14-8-12-7-13(20)5-6-16(12)26-19(14)24/h3-9H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXZHYQZQMTLNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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